N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine: is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrazine with cyclohexyl isocyanide and benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst or under solvent-free conditions to enhance yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes like cyclooxygenase (COX) and kinases, which are targets for anti-inflammatory and anticancer drugs.
Biological Studies: Used in studying the interaction of heterocyclic compounds with biological macromolecules.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site, enhancing its inhibitory potency.
Comparison with Similar Compounds
- 2-phenylimidazo[1,2-a]pyridin-3-amine
- N-phenylimidazo[1,2-a]pyridin-3-amine
- 2-(4-methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness: N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This modification can enhance the compound’s binding affinity and selectivity towards specific biological targets, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C18H20N4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C18H20N4/c1-3-7-14(8-4-1)17-18(20-15-9-5-2-6-10-15)22-12-11-19-13-16(22)21-17/h1,3-4,7-8,11-13,15,20H,2,5-6,9-10H2 |
InChI Key |
DVAXVUYGVGRJNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C3N2C=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.